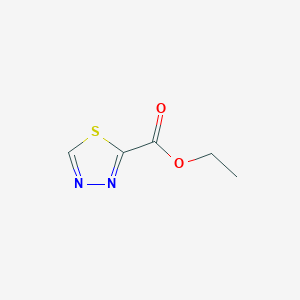

Ethyl 1,3,4-thiadiazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGGFUHHUHIYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378819-08-9 | |

| Record name | ethyl 1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Structure of Ethyl 1,3,4-Thiadiazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Ethyl 1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthetic pathways, spectroscopic characterization, and crystallographic analysis of this molecule, offering a comprehensive resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide precursor. A common and effective method involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as ethyl chlorooxoacetate, in the presence of a dehydrating agent like phosphorus oxychloride. This approach provides a reliable route to the desired 1,3,4-thiadiazole ring system.

A plausible synthetic pathway involves the reaction of ethyl oxalate and thiosemicarbazide. The initial condensation would form a thiosemicarbazone intermediate, which upon cyclization and dehydration, would yield the target molecule.

Experimental Protocol: Synthesis from Ethyl Chlorooxoacetate and Thiosemicarbazide

Materials:

-

Thiosemicarbazide

-

Ethyl chlorooxoacetate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous dioxane

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of thiosemicarbazide (1.0 eq) in anhydrous dioxane, ethyl chlorooxoacetate (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Phosphorus oxychloride (2.0 eq) is then added cautiously, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a saturated sodium bicarbonate solution until the effervescence ceases.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring and the ester functionality.

Table 1: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.5 | Singlet | 1H | H-5 of thiadiazole ring |

| ¹H | ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ¹H | ~1.4 | Triplet | 3H | -OCH₂CH₃ |

| ¹³C | ~165 | Singlet | - | C=O (ester) |

| ¹³C | ~160 | Singlet | - | C-2 of thiadiazole ring |

| ¹³C | ~150 | Singlet | - | C-5 of thiadiazole ring |

| ¹³C | ~62 | Singlet | - | -OCH₂CH₃ |

| ¹³C | ~14 | Singlet | - | -OCH₂CH₃ |

Note: These are predicted values based on analogues and may vary slightly in experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to the C=O of the ester, C=N and C-S bonds of the thiadiazole ring, and the C-O bond of the ester.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretching (ester) |

| ~1600 | Medium | C=N stretching (thiadiazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~700 | Medium | C-S stretching (thiadiazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₆N₂O₂S), the expected molecular weight is approximately 158.02 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 158.02 | [M]⁺ (Molecular ion) |

| 113.01 | [M - OCH₂CH₃]⁺ |

| 85.00 | [M - COOCH₂CH₃]⁺ |

Crystallographic Analysis

Table 4: Typical Bond Lengths and Angles in a 1,3,4-Thiadiazole Ring

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| S-C2 | 1.72 - 1.74 | C5-S-C2 | ~86 - 88 |

| C2-N3 | 1.30 - 1.32 | S-C2-N3 | ~114 - 116 |

| N3-N4 | 1.37 - 1.39 | C2-N3-N4 | ~112 - 114 |

| N4-C5 | 1.30 - 1.32 | N3-N4-C5 | ~112 - 114 |

| C5-S | 1.72 - 1.74 | N4-C5-S | ~114 - 116 |

Potential Biological Activity and Screening Workflow

The 1,3,4-thiadiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, as a novel derivative, warrants investigation for its potential therapeutic applications.

A general workflow for the initial biological screening of this compound would involve a series of in vitro assays to assess its activity against various targets.

Conclusion

The structural elucidation of this compound is a systematic process involving targeted synthesis and comprehensive spectroscopic analysis. This technical guide provides the foundational knowledge, including detailed experimental considerations and expected analytical data, to support further research and development of this and related 1,3,4-thiadiazole derivatives. The established biological potential of the thiadiazole scaffold suggests that this compound is a promising candidate for future drug discovery and development programs.

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1,3,4-Thiadiazole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] As a bioisostere of pyrimidine, this five-membered ring system is a key component in numerous compounds designed to interact with biological targets.[3][4] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and potent anticancer properties.[1][2][5] The mesoionic nature of the 1,3,4-thiadiazole ring allows its analogues to effectively cross cellular membranes, enhancing oral absorption and bioavailability.[3][4]

This technical guide focuses on the core physicochemical properties of a specific derivative, Ethyl 1,3,4-thiadiazole-2-carboxylate (CAS No. 1378819-08-9). This document provides available quantitative data, detailed experimental protocols for the synthesis of related structures, and a discussion of the biological context relevant to drug development professionals.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound and its closely related analogues. Data for the parent compound is limited, and information from substituted versions is provided for comparative context.

| Property | Value for this compound | Value for Substituted Analogues |

| IUPAC Name | This compound | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate[6][] |

| CAS Number | 1378819-08-9[8] | 64837-53-2 (5-amino derivative)[6][9] |

| Molecular Formula | C₅H₆N₂O₂S[8] | C₅H₇N₃O₂S (5-amino derivative)[6][] |

| Molecular Weight | 158.18 g/mol | 173.20 g/mol (5-amino derivative)[6] |

| Physical Form | Solid | Light yellow solid (5-amino derivative)[9] |

| Melting Point | Not available | 197-199 °C (5-amino derivative)[][9] |

| Boiling Point | Not available | 317.9 °C at 760 mmHg (5-amino derivative, predicted)[] |

| Density | Not available | 1.419 g/cm³ (5-amino derivative, predicted)[] |

| pKa | Not available | 0.82 (5-amino derivative, predicted)[9] |

| Storage Conditions | Sealed in dry, room temperature | 2-8°C, protect from light (5-amino derivative)[9] |

Experimental Protocols: Synthesis

The synthesis of the 1,3,4-thiadiazole core can be achieved through various routes, most commonly involving the cyclization of thiosemicarbazide or thiohydrazide derivatives.[10][11] Below are representative protocols for synthesizing substituted this compound analogues.

Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate[13]

This protocol describes the synthesis via thionation and cyclization using Lawesson's reagent.

Reagents and Conditions:

-

Starting Material: Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent)

-

Cyclizing Agent: Lawesson's reagent (1.1 equivalents)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 75 °C

-

Reaction Time: 3 hours

Procedure:

-

A solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in THF (100 mL) is prepared.

-

Lawesson's reagent (7.66 g, 19 mmol) is added to the solution.

-

The mixture is stirred at 75 °C for 3 hours.

-

After cooling, the mixture is diluted with ethyl acetate (500 mL).

-

Decolourising charcoal (approx. 40 g) is added, and the mixture is stirred at 18 °C for 16 hours.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography (SiO₂, petroleum ether:ethyl acetate = 3:7) to yield the final product.

Caption: Workflow for the synthesis of a substituted 1,3,4-thiadiazole.

General Synthesis of 2-Amino-1,3,4-thiadiazoles[12][14]

This method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[11]

Procedure using POCl₃:

-

A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

Phosphorus oxychloride (POCl₃) is added, often serving as both the reagent and the solvent.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice to hydrolyze the excess POCl₃.

-

The resulting precipitate is filtered, washed with water, and recrystallized to afford the 2-amino-5-aryl-1,3,4-thiadiazole derivative.

Biological Activity and Signaling Pathways

The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives showing potent activity against a range of diseases.[12] Their anticancer properties are particularly noteworthy and are often attributed to the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][13]

Mechanism of Action in Cancer

Many 1,3,4-thiadiazole derivatives function as inhibitors of critical protein kinases.[14] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently hyperactivated in human cancers, is a prominent target.[3] By inhibiting kinases within this pathway, these compounds can block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.

Other documented mechanisms include the inhibition of focal adhesion kinase (FAK) and topoisomerase II, further highlighting the scaffold's versatility in targeting cancer-specific cellular processes.[15]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1,3,4-thiadiazole derivatives.

Conclusion

This compound is a member of a therapeutically significant class of heterocyclic compounds. While specific physicochemical data for the parent compound are sparse, the established synthetic routes and the extensive biological activities of its derivatives underscore the importance of the 1,3,4-thiadiazole scaffold. This guide provides a foundational understanding for researchers aiming to explore this chemical space for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to fully characterize the properties of the unsubstituted title compound.

References

- 1. granthaalayahpublication.org [granthaalayahpublication.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1378819-08-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. connectjournals.com [connectjournals.com]

- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

The Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A primary and versatile starting material for the synthesis of this important heterocyclic ring system is thiosemicarbazide. This technical guide provides an in-depth overview of the core synthetic mechanisms for converting thiosemicarbazide and its derivatives into the 1,3,4-thiadiazole ring, with a focus on reaction mechanisms, experimental protocols, and comparative data.

Core Synthetic Strategies

The synthesis of 1,3,4-thiadiazoles from thiosemicarbazide can be broadly categorized into several key strategies, each with its own set of advantages and applications. These include acid-catalyzed cyclization with carboxylic acids and their derivatives, oxidative cyclization of thiosemicarbazones, and reactions with carbon disulfide.

Acid-Catalyzed Cyclization of Thiosemicarbazide with Carboxylic Acids and Derivatives

One of the most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide or its N-substituted derivatives with carboxylic acids in the presence of a dehydrating agent.[1][2][3][4][5] This reaction proceeds through the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.[4][5]

The proposed mechanism commences with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid.[1] This is followed by dehydration to form an intermediate. A subsequent intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon leads to the cyclized intermediate, which then dehydrates to form the aromatic 1,3,4-thiadiazole ring.[1]

Various acidic catalysts and dehydrating agents are employed, including concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and methanesulfonic acid (MeSO₃H).[1][3][4] The choice of catalyst can influence reaction times and yields. More environmentally friendly approaches, such as microwave-assisted[2][6][7] and ultrasound-assisted[6] synthesis, have been developed to improve reaction efficiency and reduce reaction times.

Quantitative Data for Acid-Catalyzed Cyclization

| Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |

| Substituted Thiosemicarbazide + Substituted Benzoic Acid | POCl₃, DMF, Microwave (300 W) | 3 min | 85-90 | [6] |

| Substituted Thiosemicarbazide + Substituted Benzoic Acid | Conc. H₂SO₄, Ultrasonic Irradiation | 20 min | 75-80 | [6] |

| Thiosemicarbazide + Carboxylic Acids | Polyphosphate Ester (PPE), Chloroform, Reflux | 10 h | 44-70 | [8][9] |

| Thiosemicarbazide + Acetyl Chloride | Room Temperature | 4 h | 23 | [1] |

| Thiosemicarbazide Derivatives + Methanesulfonic Acid | - | - | 15-31 | [1] |

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles [6]

-

In a beaker, dissolve substituted thiosemicarbazide (0.10 M) and substituted benzoic acid (0.01 M) in a minimal amount of dimethylformamide (10 ml).

-

Add phosphorus oxychloride (25 ml) to the mixture.

-

While stirring, add 10 drops of concentrated sulfuric acid.

-

Place a funnel in the beaker and cover it with a watch glass.

-

Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.

-

After completion of the reaction (monitored by TLC), pour the mixture over crushed ice.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., DMF).

Oxidative Cyclization of Thiosemicarbazones

Thiosemicarbazones, readily prepared by the condensation of thiosemicarbazide with aldehydes or ketones, are valuable intermediates for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1][3] The oxidative cyclization of thiosemicarbazones can be achieved using various oxidizing agents, with ferric chloride (FeCl₃) being a classic and effective reagent.[1][3] This method is particularly useful for synthesizing thiadiazoles with aryl substituents. The reaction conditions are generally mild, often requiring heating at temperatures between 70-80 °C.[1]

Quantitative Data for Oxidative Cyclization

| Starting Material (Thiosemicarbazone derived from) | Oxidizing Agent | Conditions | Yield (%) | Reference(s) |

| 5-Nitrofurfural | FeCl₃ | 70-80 °C | Good | [1] |

| 2-Furfural | FeCl₃ | 70-80 °C | < 40 | [1] |

| 2-Pyridine-carboxaldehyde | FeCl₃ | 70-80 °C | < 40 | [1] |

Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles via Oxidative Cyclization [1]

-

Synthesize the required thiosemicarbazone by reacting equimolar amounts of thiosemicarbazide and the corresponding aldehyde in a suitable solvent like ethanol with a catalytic amount of acid.

-

Suspend the purified thiosemicarbazone in an aqueous solution.

-

Add an aqueous solution of ferric chloride (FeCl₃).

-

Heat the reaction mixture to 70-80 °C with stirring until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the precipitated product.

-

Wash the solid with water and recrystallize from an appropriate solvent.

Synthesis from Thiosemicarbazide and Carbon Disulfide

The reaction of thiosemicarbazide with carbon disulfide (CS₂) in a basic medium provides a direct route to 5-amino-1,3,4-thiadiazole-2-thiol.[10][11] This versatile intermediate can be further functionalized at the thiol group to introduce a variety of substituents. The reaction is typically carried out by heating thiosemicarbazide and carbon disulfide with a base such as anhydrous sodium carbonate in a solvent like absolute ethanol.[10][11]

Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [10]

-

Suspend thiosemicarbazide (0.02 mol, 1.82 g) in absolute ethanol (15 mL).

-

Add anhydrous sodium carbonate (0.02 mol, 2.12 g) and carbon disulfide (3 mL).

-

Warm the mixture with stirring under reflux for 1 hour.

-

Continue heating on a steam bath for 4 hours.

-

Remove the majority of the solvent by distillation.

-

Dissolve the residue in ice-water and acidify with concentrated hydrochloric acid.

-

Collect the precipitated product by filtration, wash with water, and dry.

Conclusion

The synthesis of the 1,3,4-thiadiazole ring from thiosemicarbazide is a well-established and versatile area of heterocyclic chemistry. The choice of synthetic route depends on the desired substitution pattern on the thiadiazole ring and the availability of starting materials. Acid-catalyzed cyclization with carboxylic acids offers a broad scope for introducing diverse substituents at the 2- and 5-positions. Oxidative cyclization of thiosemicarbazones is a mild and efficient method for preparing 2-amino-5-aryl-1,3,4-thiadiazoles. The reaction with carbon disulfide provides a key intermediate for further functionalization. The development of green chemistry approaches, such as microwave and ultrasound-assisted synthesis, has significantly improved the efficiency and environmental footprint of these classical transformations, making the 1,3,4-thiadiazole scaffold readily accessible for applications in drug discovery and materials science.

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. asianpubs.org [asianpubs.org]

- 3. jocpr.com [jocpr.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Spectroscopic and Synthetic Profile of Ethyl 1,3,4-Thiadiazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Ethyl 1,3,4-thiadiazole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the characteristic signals are detailed in Table 1.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | Thiadiazole-H |

| Data not available in search results | Quartet | 2H | -O-CH₂ -CH₃ |

| Data not available in search results | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts for this compound are presented in Table 2.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C =O (Ester Carbonyl) |

| Data not available in search results | C -2 (Thiadiazole ring) |

| Data not available in search results | C -5 (Thiadiazole ring) |

| Data not available in search results | -O-CH₂ -CH₃ |

| Data not available in search results | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The key IR absorption bands for this compound are listed in Table 3.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Strong | C=O Stretch (Ester) |

| Data not available in search results | Medium | C=N Stretch (Thiadiazole ring) |

| Data not available in search results | Medium | C-O Stretch (Ester) |

| Data not available in search results | Medium | N-N Stretch (Thiadiazole ring) |

| Data not available in search results | Weak | C-H Stretch (Alkyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. The expected key peaks in the mass spectrum of this compound are shown in Table 4.

| m/z | Interpretation |

| Data not available in search results | [M]⁺ (Molecular Ion) |

| Data not available in search results | Fragment corresponding to loss of -OCH₂CH₃ |

| Data not available in search results | Fragment corresponding to the thiadiazole ring |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods.

Synthesis of this compound

A common route for the synthesis of 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides with a suitable carboxylic acid derivative. A general procedure is outlined below. While a specific protocol for the unsubstituted ethyl ester was not found in the search results, a general approach can be adapted. One potential synthetic pathway involves the reaction of ethyl oxalyl chloride with thiosemicarbazide, followed by cyclization.

General Procedure:

-

Formation of the Hydrazide Intermediate: Ethyl oxalyl chloride is reacted with thiosemicarbazide in an appropriate solvent (e.g., a non-polar aprotic solvent like THF or dichloromethane) at a controlled temperature, often in the presence of a base to neutralize the HCl byproduct.

-

Cyclization: The resulting intermediate is then cyclized to form the 1,3,4-thiadiazole ring. This step is typically achieved by heating the intermediate, often in the presence of a dehydrating agent or a catalyst such as phosphorus oxychloride (POCl₃).

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, with electron ionization (EI) or electrospray ionization (ESI) being common techniques. The sample is introduced into the instrument, and the resulting mass-to-charge ratios of the parent ion and its fragments are recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

Disclaimer: The specific quantitative spectroscopic data (NMR, IR, and MS) for the unsubstituted this compound were not explicitly available in the provided search results. The tables are formatted to indicate where the experimental data would be presented. The experimental protocol is a generalized procedure based on common synthetic routes for 1,3,4-thiadiazole derivatives. Researchers should consult specific literature for detailed, validated protocols and data.

A Technical Guide to Theoretical and DFT Studies of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The versatility of this heterocyclic system stems from the presence of a toxophoric N-C-S moiety and the ring's strong aromaticity, which imparts significant in vivo stability.[1] In recent years, theoretical studies, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of these derivatives, thereby accelerating the rational design of new therapeutic agents. This technical guide provides an in-depth overview of the computational methodologies, key quantitative data, and experimental protocols relevant to the study of 1,3,4-thiadiazole derivatives.

Core Concepts in Theoretical Studies

Theoretical investigations of 1,3,4-thiadiazole derivatives primarily revolve around understanding the molecule's quantum mechanical properties to predict its behavior. DFT has emerged as the most prevalent computational method due to its favorable balance between accuracy and computational cost.[3] These studies provide critical insights into:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

-

Electronic Properties: Analyzing the distribution of electrons within the molecule, most notably through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[1][4]

-

Spectroscopic Properties: Predicting vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for structural validation.

-

Reactivity and Stability: Using calculated parameters to predict sites of electrophilic and nucleophilic attack and to understand the intramolecular charge transfer (ICT) processes that can be linked to biological activity.[1]

Data Presentation: Quantitative Insights from DFT Calculations

DFT calculations yield a wealth of quantitative data that is crucial for understanding the structure-activity relationships of 1,3,4-thiadiazole derivatives. The following tables summarize representative data obtained from studies utilizing the B3LYP functional with a 6-311++G(d,p) basis set, a common and reliable level of theory for these systems.[4][5][6]

Table 1: Optimized Geometric Parameters for Representative 1,3,4-Thiadiazole Derivatives

This table presents a comparison of calculated bond lengths and angles for the core 1,3,4-thiadiazole ring in different substituted compounds. The data is typically compared with experimental X-ray crystallography data where available.

| Parameter | 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole[7] | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[4] |

| Bond Lengths (Å) | ||

| S1–C2 | 1.75 | 1.73 |

| C2–N3 | 1.32 | 1.31 |

| N3–N4 | 1.38 | 1.36 |

| N4–C5 | 1.31 | 1.30 |

| C5–S1 | 1.76 | 1.74 |

| C5–N(amino) | 1.36 | 1.36 |

| Bond Angles (°) | ||

| C5–S1–C2 | 86.5 | 87.1 |

| S1–C2–N3 | 115.3 | 115.0 |

| C2–N3–N4 | 111.4 | 111.9 |

| N3–N4–C5 | 111.5 | 111.8 |

| N4–C5–S1 | 115.3 | 114.2 |

Table 2: Frontier Molecular Orbital Energies and Related Properties

The energies of the HOMO and LUMO, and the resulting energy gap (ΔE), are fundamental to predicting the chemical reactivity of the derivatives. A smaller energy gap generally implies higher reactivity.[1][4]

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-amino-1,3,4-thiadiazole | -6.58 | -0.98 | 5.60 |

| 2-amino-5-methyl-1,3,4-thiadiazole | -6.32 | -0.85 | 5.47 |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -7.15 | -2.89 | 4.26 |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.43 | -1.91 | 5.52[4] |

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data

This table showcases the strong correlation typically observed between experimental spectroscopic data and values predicted by DFT calculations, which is a key validation of the computational model.

| Vibrational Mode (for 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole) | Experimental FT-IR (cm⁻¹)[7] | Calculated FT-IR (cm⁻¹)[7] |

| NH₂ asymmetric stretch | 3410 | 3415 |

| NH₂ symmetric stretch | 3303 | 3308 |

| C=N stretch (ring) | 1643 | 1640 |

| C-N stretch | 1555 | 1550 |

| N-N stretch | 1020 | 1017 |

| NMR Chemical Shift (δ, ppm) | Experimental ¹H NMR [7] | Calculated ¹H NMR |

| NH₂ | 7.46 | 7.42 |

| Aromatic-H | 7.77, 7.52 | 7.75, 7.50 |

Experimental and Computational Protocols

A thorough investigation of 1,3,4-thiadiazole derivatives integrates chemical synthesis, spectroscopic characterization, and computational analysis.

Experimental Protocol: Synthesis and Characterization

A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones or the reaction of thiosemicarbazide with carboxylic acids.[8][9][10][11]

-

Reaction Setup: Thiosemicarbazide and a substituted carboxylic acid are added to a reaction vessel.

-

Cyclization: A dehydrating/cyclizing agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is introduced.[11] The mixture is heated, typically between 80-110°C, for a period ranging from 1 to 3 hours.

-

Work-up: The reaction mixture is cooled and then carefully poured into ice-water.

-

Neutralization: The acidic solution is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of approximately 8, causing the product to precipitate.[8]

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Computational Protocol: DFT Calculations

DFT calculations are typically performed using software packages like Gaussian.[4] The following protocol outlines the standard procedure.

-

Model Building: The 3D structure of the 1,3,4-thiadiazole derivative is constructed using a molecular modeling program.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is most commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p), which provides a good description of molecular geometries and electronic properties.[4][6]

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3] The results are also used to predict the IR and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment.

-

Spectra Simulation: NMR and UV-Vis spectra are simulated using methods like GIAO (Gauge-Independent Atomic Orbital) for NMR and TD-DFT (Time-Dependent DFT) for UV-Vis.

-

Advanced Analysis (Optional): Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[12][13]

Mandatory Visualizations

Diagrams illustrating workflows and logical relationships are essential for understanding the interplay between experimental and theoretical approaches.

Conclusion

The integration of theoretical DFT calculations with experimental synthesis and characterization provides a powerful paradigm for the investigation of 1,3,4-thiadiazole derivatives. DFT not only allows for the accurate prediction of molecular structures and properties but also offers profound insights into the electronic characteristics that govern their biological activity. This synergistic approach enables a more efficient, hypothesis-driven design of novel 1,3,4-thiadiazole-based compounds, paving the way for the development of next-generation therapeutic agents. By leveraging the predictive power of computational chemistry, researchers can better prioritize synthetic targets and accelerate the journey from molecular design to clinical application.

References

- 1. article.sapub.org [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. universci.com [universci.com]

- 7. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 1,3,4-Thiadiazole Derivatives, with 2-Amino-5-methyl-1,3,4-thiadiazole as a Case Study

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available crystal structure data for Ethyl 1,3,4-thiadiazole-2-carboxylate, this paper utilizes 2-Amino-5-methyl-1,3,4-thiadiazole as a representative case study to illustrate the experimental protocols and data interpretation. The guide details the synthesis, crystallization, and single-crystal X-ray diffraction techniques, and presents the crystallographic data for the case study compound in structured tables. Furthermore, a generalized experimental workflow is visualized using the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical understanding of crystal structure elucidation.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is paramount for understanding their structure-activity relationships (SAR), designing novel therapeutic agents, and for patenting new chemical entities. The electronic and steric properties of substituents on the thiadiazole ring can significantly influence molecular conformation and intermolecular interactions, which in turn dictate the physicochemical properties and biological efficacy of the compound.

This guide focuses on the analytical techniques used to determine the crystal structure of 1,3,4-thiadiazole derivatives. While the primary subject of interest is this compound, a thorough search of the current literature and crystallographic databases did not yield a publicly available crystal structure for this specific compound. Therefore, to fulfill the educational and technical objectives of this guide, the crystal structure of a closely related and structurally simpler analogue, 2-Amino-5-methyl-1,3,4-thiadiazole , will be used as a detailed case study. The methodologies and principles discussed are broadly applicable to the entire class of 1,3,4-thiadiazole derivatives.

Case Study: Crystal Structure of 2-Amino-5-methyl-1,3,4-thiadiazole

The crystal structure of 2-Amino-5-methyl-1,3,4-thiadiazole (C₃H₅N₃S) provides valuable insights into the geometry of the thiadiazole ring and the influence of its substituents on the crystal packing. The structure was determined by single-crystal X-ray diffraction.[1]

The crystallographic data for 2-Amino-5-methyl-1,3,4-thiadiazole is summarized in the tables below. This data provides a quantitative description of the unit cell, and the spatial arrangement of the atoms.

| Parameter | Value |

| Chemical Formula | C₃H₅N₃S |

| Formula Weight | 115.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.989(2) Å |

| b | 9.499(2) Å |

| c | 13.385(3) Å |

| α | 90° |

| β | 98.43(2)° |

| γ | 90° |

| Volume | 1004.5(4) ų |

| Z (molecules/unit cell) | 8 |

Table 1: Crystal Data and Structure Refinement for 2-Amino-5-methyl-1,3,4-thiadiazole.

The intramolecular distances and angles provide a detailed picture of the molecular geometry. The data for the 1,3,4-thiadiazole ring is of particular interest for comparative studies.

| Bond | Length (Å) |

| S(1)-C(2) | 1.731(3) |

| S(1)-C(5) | 1.735(3) |

| N(3)-N(4) | 1.378(4) |

| N(3)-C(2) | 1.315(4) |

| N(4)-C(5) | 1.317(4) |

| C(2)-N(2) | 1.343(4) |

| C(5)-C(6) | 1.488(5) |

Table 2: Selected Bond Lengths for 2-Amino-5-methyl-1,3,4-thiadiazole.

| Angle | Degrees (°) |

| C(5)-S(1)-C(2) | 87.2(2) |

| N(3)-C(2)-S(1) | 115.2(2) |

| N(4)-C(5)-S(1) | 114.9(2) |

| C(2)-N(3)-N(4) | 111.4(2) |

| C(5)-N(4)-N(3) | 111.3(2) |

| N(3)-C(2)-N(2) | 122.3(3) |

| S(1)-C(2)-N(2) | 122.5(2) |

| N(4)-C(5)-C(6) | 123.0(3) |

| S(1)-C(5)-C(6) | 122.1(2) |

Table 3: Selected Bond Angles for 2-Amino-5-methyl-1,3,4-thiadiazole.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

A general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with an appropriate carboxylic acid or its derivative.

For the case study compound, 2-Amino-5-methyl-1,3,4-thiadiazole, a typical synthesis would involve the reaction of thiosemicarbazide with acetic acid or a derivative thereof.

The critical step for crystal structure analysis is the growth of high-quality single crystals. Common methods for small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and promotes crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is crucial and is often determined empirically. A good solvent for crystallization should exhibit moderate solubility for the compound and have a suitable boiling point for the chosen method.

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Crystal Screening and Unit Cell Determination: The crystal is initially exposed to the X-ray beam to assess its quality and to determine the unit cell parameters and crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffracted beam (reflection) is measured by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. The intensities are converted into structure factor amplitudes.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The quality of the final model is assessed by the R-factor (residual factor), which should be as low as possible for a good structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule.

Caption: A flowchart of the key stages in crystal structure determination.

Conclusion

This technical guide has outlined the essential procedures for the crystal structure analysis of 1,3,4-thiadiazole derivatives, using 2-Amino-5-methyl-1,3,4-thiadiazole as an illustrative example in the absence of data for this compound. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The workflow diagram visually summarizes the logical progression from chemical synthesis to the final elucidated crystal structure. A thorough understanding of these crystallographic techniques is indispensable for the rational design and development of new, effective therapeutic agents based on the 1,3,4-thiadiazole scaffold.

References

An In-depth Technical Guide to the Initial Biological Screening of Novel 1,3,4-Thiadiazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational biological screening processes for novel 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The 1,3,4-thiadiazole nucleus is a key structural component in various pharmacologically active agents, demonstrating a wide array of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details standardized experimental protocols, presents collated data from primary research, and visualizes complex workflows and pathways to facilitate understanding and application in a research setting.

General Synthetic Approach

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often begins with the reaction of a carboxylic acid derivative with thiosemicarbazide.[3] This is followed by cyclization, often under acidic conditions, to form the core thiadiazole ring. Subsequent modifications at the 2 and 5 positions yield the final target compounds.[4][5]

Caption: A generalized workflow for synthesizing 1,3,4-thiadiazole derivatives.

Experimental Protocols for Biological Screening

The initial biological evaluation of novel 1,3,4-thiadiazole compounds typically involves a battery of in vitro and in vivo assays to determine their potential therapeutic activities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential against cancer cell lines.[6]

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, LoVo for colon cancer) are seeded into 96-well plates at a specific density and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6][7]

-

Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period, typically 24 to 48 hours.[6][8]

-

MTT Addition: After incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.[6]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

The agar diffusion (or disc diffusion) method is a widely used technique to screen for the antimicrobial activity of new compounds.[9][10]

Protocol:

-

Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is uniformly spread over the surface of the agar.[11][12]

-

Compound Application: Sterile paper discs are impregnated with a known concentration of the synthesized 1,3,4-thiadiazole derivatives dissolved in a solvent like DMSO. A control disc with only the solvent is also prepared.[13]

-

Incubation: The impregnated discs are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for fungi).[13]

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. The results are often compared to a standard antibiotic or antifungal drug.[14]

Caption: Workflow for the agar diffusion antimicrobial screening method.

This is a classic animal model used to evaluate the acute anti-inflammatory activity of novel compounds.[15][16]

Protocol:

-

Animal Grouping: Animals (typically Swiss albino rats) are divided into control, standard, and test groups.[15]

-

Compound Administration: The test group receives the synthesized 1,3,4-thiadiazole derivative at a specific dose (e.g., 150 mg/kg), while the standard group receives a known anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg). The control group receives only the vehicle.[15]

-

Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Inhibition Calculation: The percentage inhibition of edema in the drug-treated groups is calculated by comparing their paw volume increase to that of the control group.

Caption: In vivo workflow for the carrageenan-induced paw edema model.

Summary of Biological Activity Data

The following tables summarize quantitative data from various studies on 1,3,4-thiadiazole derivatives.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| 2 | K562 (Leukemia) | 7.4 µM (Abl kinase inhibition) | [4] |

| 2 | HeLa (Cervical) | 12.4 µM | [4] |

| 4y | MCF-7 (Breast) | 0.084 mmol L⁻¹ | [8][17] |

| 4y | A549 (Lung) | 0.034 mmol L⁻¹ | [8][17] |

| 8a | A549, MDA-MB-231, etc. | 1.62–4.61 µM | [5] |

| 2g | LoVo (Colon) | 2.44 µM | [7] |

| 2g | MCF-7 (Breast) | 23.29 µM | [7] |

| ST10 | MCF-7 (Breast) | 49.6 µM | [18] |

| ST10 | MDA-MB-231 (Breast) | 53.4 µM | [18] |

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Organism | Activity Metric (Zone of Inhibition) | Reference |

| S. aureus, B. cereus, E. coli, P. aeruginosa | Significant to moderate activity | [11] |

| A. niger, A. fumigatus | Significant to moderate activity | [11] |

| B. subtilis, E. coli | Prominent antimicrobial activity | [9] |

| K. pneumoniae, S. hominis, S. epidermidis | Inhibitory effect observed | [12] |

| E. coli, E. faecalis | Moderate to high activity | [13] |

Note: Direct comparison is challenging as concentrations and specific derivatives vary between studies. "Significant" implies activity comparable to or slightly less than standard controls used in the respective studies.

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Model | Activity Metric (% Inhibition of Edema) | Reference |

| 6f | Carrageenan-induced paw edema | 35% to 44% (vs. Indomethacin at 56%) | [15] |

| Series 5a-l | Carrageenan-induced paw edema | Compound 5c showed better activity than Diclofenac | [19] |

| General | Carrageenan-induced paw edema | Significant activity observed | [16] |

| Series 228 | Not specified | 23.85% to 73.03% (vs. Diflunisal at 24.16%) | [3] |

Potential Mechanisms of Action

The diverse biological activities of 1,3,4-thiadiazoles stem from their ability to interact with various cellular targets.

Several 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival.[4] For example, some derivatives have been shown to inhibit the Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia.[4] Inhibition of such pathways can disrupt the cell cycle and lead to apoptosis (programmed cell death).

Caption: Potential anticancer mechanism via kinase inhibition and apoptosis.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are due to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[16] Docking studies and in vivo experiments suggest that some 1,3,4-thiadiazole derivatives may also exert their anti-inflammatory effects through this mechanism, with some showing preferential inhibition of COX-2, which could lead to fewer gastrointestinal side effects.[19]

References

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. ejbps.com [ejbps.com]

- 17. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovering Novel 1,3,4-Thiadiazole Scaffolds: An In-depth Guide for Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] In medicinal chemistry, it is regarded as a "privileged scaffold" due to its presence in numerous biologically active compounds and its versatile chemical properties.[1][2] The ring system is known for its high aromaticity, in vivo stability, and relatively low toxicity to higher vertebrates.[3][4] Its structure allows for diverse substitutions at the 2- and 5-positions, enabling chemists to fine-tune its pharmacological profile.[2]

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidines, the core structure of three nucleobases, which may explain its ability to interfere with DNA replication and other fundamental cellular processes.[5][6] This scaffold is a key component in various FDA-approved drugs, such as Acetazolamide (a carbonic anhydrase inhibitor) and Sulfamethizole (an antibiotic).[4] Derivatives of 1,3,4-thiadiazole have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties, making it a focal point of modern drug discovery efforts.[7][8][9]

Synthesis and Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is well-established, with the most common methods involving the cyclization of thiosemicarbazides or their precursors.[10] These methods are generally efficient and allow for the introduction of a wide variety of functional groups.

General Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

This protocol describes a common method for synthesizing 5-Aryl-1,3,4-thiadiazol-2-amine derivatives via acid-catalyzed cyclization.

Materials:

-

Substituted carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) as a dehydrating/cyclizing agent

-

Ethanol or appropriate solvent

-

Crushed ice

-

Ammonia solution or Sodium hydroxide solution for neutralization

Procedure:

-

Reaction Setup: A mixture of the desired carboxylic acid (e.g., 3.0 mmol) and the cyclizing agent (e.g., 10 mL POCl₃) is stirred for 20 minutes at room temperature in a round-bottom flask equipped with a condenser.[11]

-

Addition of Thiosemicarbazide: Thiosemicarbazide (3.0 mmol) is carefully added to the mixture.[11]

-

Heating: The resulting mixture is heated, typically at 80-90°C or under reflux, for 1 to 2 hours.[3][11] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling the reaction mixture in an ice bath, it is carefully poured onto crushed ice with stirring.[12][13] If POCl₃ was used, this step hydrolyzes the excess reagent. Some procedures may call for an additional reflux period of up to 4 hours after the addition of water to ensure complete reaction.[11]

-

Neutralization: The acidic solution is neutralized to a pH of approximately 8 using a base like concentrated ammonia solution or 50% sodium hydroxide solution, while keeping the mixture cool.[3][11]

-

Isolation: The solid precipitate that forms is collected by filtration.

-

Purification: The crude product is washed thoroughly with water and then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final 1,3,4-thiadiazole derivative.[3][13]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

Biological Activities and Mechanisms of Action

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of agents targeting a wide spectrum of diseases. Its derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8]

Anticancer Activity

Derivatives of 1,3,4-thiadiazole exert their anticancer effects through multiple mechanisms.[7] These include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and interference with key signaling pathways essential for cancer progression.[7] Specific molecular targets include protein kinases, topoisomerases, and histone deacetylases (HDACs).[7][10] By inhibiting these enzymes, the compounds can disrupt abnormal cell signaling, halt DNA replication, and ultimately lead to the death of cancer cells.[7]

Antimicrobial and Anti-inflammatory Activity

As antimicrobial agents, 1,3,4-thiadiazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[14] Some studies have found certain derivatives to be more potent than standard antibiotics.[3] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The anti-inflammatory properties are frequently attributed to the inhibition of enzymes like cyclooxygenase (COX), which are key mediators in the inflammatory cascade.[10]

Quantitative Data Summary

The potency of novel compounds is typically assessed using in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure for anticancer activity, while the Minimum Inhibitory Concentration (MIC) is used for antimicrobial activity.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(phenylamino)-5-(aryl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [5] |

| 2-(phenylamino)-5-(aryl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [5] |

| 1,3,4-thiadiazole-acetamide derivative | LoVo (Colon) | 2.44 | [11] |

| 1,3,4-thiadiazole-acetamide derivative | MCF-7 (Breast) | 23.29 | [11] |

| Substituted 1,3,4-thiadiazole series | Various Cell Lines | 1.62 - 10.21 | [15] |

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound Class | Organism | Activity Metric | Result | Reference |

| Imidazo-thiadiazole derivatives | S. aureus, C. albicans | Zone of Inhibition | Active vs. standard | [3] |

| N,N-disubstituted piperazines | Various bacteria/fungi | MIC | Potent inhibition | [8] |

| 2,5-disubstituted-1,3,4-thiadiazoles | M. tuberculosis H37Rv | % Inhibition | >90% for lead compounds | [16] |

Drug Development and Workflow

The discovery of a novel drug candidate based on the 1,3,4-thiadiazole scaffold follows a structured, multi-stage process. This workflow integrates chemical synthesis with extensive biological and computational evaluation to identify and optimize lead compounds.

Structure-Activity Relationship (SAR) studies are crucial during lead optimization.[2] For example, research has shown that adding halogen atoms like chlorine or fluorine to a benzyl group on the scaffold can significantly enhance anticancer potency against specific cell lines.[15] Computational tools, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, are used to refine candidates before they advance to more complex in vivo testing.[4]

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutic agents.[17] Its synthetic accessibility and the wide range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry.[8] Future research will likely focus on developing multi-target agents, exploring novel substitutions to overcome drug resistance, and leveraging computational chemistry for more rational and efficient drug design.[9][18] The versatility and proven track record of this scaffold suggest that many more innovative 1,3,4-thiadiazole-based therapies will emerge in the coming years.

References

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 9. granthaalayahpublication.org [granthaalayahpublication.org]

- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemmethod.com [chemmethod.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 18. tandfonline.com [tandfonline.com]

Tautomerism in 2-Amino-1,3,4-Thiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] A critical, yet often nuanced, aspect of this heterocyclic system is its capacity for tautomerism. This phenomenon, the interconversion of structural isomers, can profoundly influence the physicochemical properties, receptor-binding interactions, and ultimately, the therapeutic efficacy of drug candidates. This technical guide provides a comprehensive exploration of tautomerism in 2-amino-1,3,4-thiadiazole derivatives, consolidating spectroscopic evidence, computational analysis, and experimental methodologies.

The Predominant Tautomeric Forms: Amino vs. Imino

The fundamental tautomeric equilibrium in 2-amino-1,3,4-thiadiazole involves the prototropic shift between an exocyclic amino group and an endocyclic nitrogen atom. This gives rise to two primary tautomers: the amino form and the imino form.[3] A third, less common imino form can also be considered.

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to determine the relative stabilities of these tautomers. The amino tautomer is consistently identified as the most stable form, a preference that remains largely unchanged even in solvents of varying polarities.[3]

Keto-Enol Tautomerism in Substituted Derivatives

When the 2-amino-1,3,4-thiadiazole ring is appropriately substituted, other forms of tautomerism, such as keto-enol tautomerism, can be observed.[4][5] This is particularly relevant for derivatives bearing substituents capable of forming enolizable carbonyl groups. The equilibrium between the keto and enol forms is sensitive to the solvent environment.[4][6] For instance, in some derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form predominates in non-polar solvents such as chloroform.[4] This solvent-dependent equilibrium highlights the importance of characterizing tautomeric forms under physiologically relevant conditions during drug development.

Quantitative Analysis of Tautomeric Forms

The relative populations of tautomers can be quantified using both computational and experimental data. Theoretical calculations provide insights into the intrinsic stabilities of different forms, while spectroscopic techniques offer experimental validation.

Computational Energetics

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to calculate the total energies and dipole moments of the amino and imino tautomers in the gas phase and in different solvents.[3] The data consistently shows the lower energy, and thus greater stability, of the amino tautomer.

| Tautomer | Solvent | Total Energy (Hartree) | Dipole Moment (Debye) |

| Amino (ATD) | Gas Phase | -678.123456 | 3.45 |

| Amino (ATD) | THF | -678.134567 | 5.12 |

| Amino (ATD) | DMSO | -678.136789 | 5.43 |

| Amino (ATD) | Water | -678.137890 | 5.56 |

| Imino (ITD1) | Gas Phase | -678.101234 | 6.78 |

| Imino (ITD1) | THF | -678.112345 | 8.91 |

| Imino (ITD1) | DMSO | -678.114567 | 9.34 |

| Imino (ITD1) | Water | -678.115678 | 9.56 |

| Imino (ITD2) | Gas Phase | -678.100123 | 7.12 |

| Imino (ITD2) | THF | -678.111234 | 9.23 |

| Imino (ITD2) | DMSO | -678.113456 | 9.67 |

| Imino (ITD2) | Water | -678.114567 | 9.89 |

Table 1: Calculated total energies and dipole moments of 2-amino-1,3,4-thiadiazole tautomers.[3]

Spectroscopic Data

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of key nuclei, particularly 13C, can be indicative of the predominant tautomeric form. For derivatives exhibiting keto-enol tautomerism, distinct signals for the ketonic and enolic carbons can be observed.[4][5]

| Tautomeric Form | 13C Chemical Shift (ppm) |

| Keto (C=O) | ~204.5 |

| Enol (C-OH) | ~155.5 |

Table 2: Representative 13C-NMR chemical shifts for keto and enol tautomers of a 2-amino-1,3,4-thiadiazole derivative.[4][5]

Experimental Protocols for Tautomerism Studies

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough investigation of tautomerism in 2-amino-1,3,4-thiadiazole derivatives.

General Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives

A common route to synthesize 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazones.[7][8]

-

Thiosemicarbazone Formation: An appropriate aldehyde or ketone is condensed with thiosemicarbazide in a suitable solvent, often with an acid catalyst.

-

Oxidative Cyclization: The resulting thiosemicarbazone is subjected to oxidative cyclization using a reagent such as ferric chloride or iodine to yield the 2-amino-1,3,4-thiadiazole ring.[7]

Spectroscopic Characterization

-

Sample Preparation: Dissolve the synthesized compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, Methanol-d4).

-

1H NMR: Acquire 1H NMR spectra to observe the protons attached to nitrogen and other relevant protons. The chemical shift and integration of the NH2 protons can provide initial insights.

-

13C NMR: Obtain 13C NMR spectra. The chemical shifts of the ring carbons, particularly C2 and C5, are sensitive to the tautomeric form. In cases of keto-enol tautomerism, look for distinct signals for the carbonyl and enolic carbons.[4][5]

-

Sample Preparation: Prepare a KBr pellet of the solid compound or acquire the spectrum in a suitable solvent.

-

Data Acquisition: Record the IR spectrum and look for characteristic absorption bands. The N-H stretching vibrations of the amino group (typically in the 3100-3400 cm-1 region) and C=N stretching vibrations (around 1600-1650 cm-1) are of particular interest.

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of different polarities.

-

Data Acquisition: Record the UV-Vis absorption spectra. Changes in the absorption maxima (λmax) with solvent polarity can indicate a shift in the tautomeric equilibrium.[6]

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation from a suitable solvent mixture.

-

Data Collection and Structure Refinement: Collect X-ray diffraction data and solve the crystal structure. This provides unambiguous evidence of the tautomeric form present in the solid state.[9][10]

Computational Modeling

-

Structure Optimization: Build the different possible tautomers in silico.

-

Energy Calculations: Perform geometry optimization and frequency calculations using DFT methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)).[3]

-